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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of osilodrostat
phosphate with various human cytochrome P450 (CYP) enzymes. Osilodrostat is a potent

inhibitor of CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step of cortisol

synthesis in the adrenal glands, and is approved for the treatment of Cushing's disease.[1]

Understanding its interaction with other CYP enzymes, both those involved in steroidogenesis

and those responsible for drug metabolism, is crucial for assessing its selectivity, predicting

potential drug-drug interactions, and ensuring its safe and effective use in clinical practice.

Quantitative Comparison of Osilodrostat's Inhibitory
Potency against Cytochrome P450 Enzymes
The following table summarizes the in vitro and in vivo data on the inhibitory effects of

osilodrostat on key steroidogenic and drug-metabolizing CYP enzymes. This allows for a direct

comparison of its potency and selectivity.
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Enzyme
Family

Specific
Enzyme

Parameter Value Study Type Reference

Steroidogenic

CYPs

CYP11B1

(11β-

hydroxylase)

IC50
2.5 nM - 9.5

nM
In vitro [2]

Kd ~1 nM or less In vitro [2]

CYP11B2

(Aldosterone

Synthase)

IC50
0.28 nM - 0.7

nM
In vitro [2]

Kd ~1 nM or less In vitro [2]

CYP11A1

(Cholesterol

Side-Chain

Cleavage)

% Inhibition
<25% at 1000

nM
In vitro [2]

Kd 18.8 µM In vitro [2]

CYP17A1

(17α-

hydroxylase/1

7,20-lyase)

% Inhibition

Negligible

(<1%) at

1000 nM

In vitro [2]

CYP21A2

(21-

hydroxylase)

% Inhibition

Negligible

(<1%) at

1000 nM

In vitro [2]

Drug-

Metabolizing

CYPs

CYP1A2 IC50 2.3 µM In vitro

AUC Ratio

(Geometric

Mean)

2.33 (90% CI:

2.10–2.59)
In vivo [3][4]

Cmax Ratio

(Geometric

Mean)

1.07 (90% CI:

0.988–1.15)
In vivo [3][4]
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CYP2C19 IC50 11 µM In vitro

AUC Ratio

(Geometric

Mean)

1.91 (90% CI:

1.74–2.11)
In vivo [3][4]

Cmax Ratio

(Geometric

Mean)

1.61 (90% CI:

1.40–1.84)
In vivo [3][4]

CYP2D6 IC50 36 µM In vitro

AUC Ratio

(Geometric

Mean)

1.48 (90% CI:

1.34–1.63)
In vivo [3][4]

Cmax Ratio

(Geometric

Mean)

1.35 (90% CI:

1.21–1.50)
In vivo [3][4]

CYP3A4/5 IC50 23 µM In vitro

AUC Ratio

(Geometric

Mean)

1.50 (90% CI:

1.41–1.60)
In vivo [3][4]

Cmax Ratio

(Geometric

Mean)

1.47 (90% CI:

1.32–1.62)
In vivo [3][4]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. AUC: Area under the

plasma concentration-time curve. Cmax: Maximum plasma concentration. CI: Confidence

Interval.

Adrenal Steroidogenesis Pathway and
Osilodrostat's Points of Inhibition
Osilodrostat's primary mechanism of action is the potent and selective inhibition of CYP11B1,

the final enzyme in the cortisol biosynthesis pathway. It also exhibits significant inhibition of
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CYP11B2, the enzyme responsible for aldosterone synthesis. The following diagram illustrates

the adrenal steroidogenesis pathway and highlights the key enzymes inhibited by osilodrostat.

Caption: Adrenal steroidogenesis pathway highlighting the primary inhibitory targets of

osilodrostat.

Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of osilodrostat for

various CYP enzymes.

General Methodology:

Enzyme Source: Human liver microsomes or recombinant human CYP enzymes expressed

in a suitable system (e.g., baculovirus-infected insect cells).

Substrates: Specific probe substrates for each CYP isoform are used. For example:

CYP1A2: Phenacetin

CYP2C19: S-mephenytoin

CYP2D6: Dextromethorphan/Bufuralol

CYP3A4/5: Midazolam/Testosterone

CYP11B1: 11-deoxycortisol

CYP11B2: Corticosterone

Incubation: A mixture containing the enzyme source, a specific substrate at a concentration

near its Km, and varying concentrations of osilodrostat (or vehicle control) in a buffered

solution is incubated at 37°C. The reaction is initiated by the addition of an NADPH-

generating system.

Reaction Termination: The reaction is stopped after a predetermined time by adding a

quenching solvent (e.g., acetonitrile or methanol), often containing an internal standard.
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Analysis: The formation of the specific metabolite is quantified using liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Data Analysis: The rate of metabolite formation at each osilodrostat concentration is

compared to the vehicle control. The IC50 value is calculated by fitting the data to a four-

parameter logistic equation.

In Vivo Clinical Drug-Drug Interaction Study
Objective: To evaluate the effect of osilodrostat on the pharmacokinetics of probe substrates for

major drug-metabolizing CYP enzymes in healthy adults.[3][4]

Study Design:

A single-center, open-label, fixed-sequence study in healthy adult volunteers.[3][4]

Phase 1: Subjects receive a single oral dose of a "cocktail" of probe substrates (e.g., caffeine

for CYP1A2, omeprazole for CYP2C19, dextromethorphan for CYP2D6, and midazolam for

CYP3A4/5).[3][4]

Washout Period: A washout period of several days follows to ensure complete elimination of

the probe substrates.[3][4]

Phase 2: Subjects receive a single oral dose of osilodrostat, followed by a single oral dose of

the same probe substrate cocktail.[3][4]

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points

after the administration of the probe substrates in both phases. Plasma concentrations of the

probe substrates and their metabolites are measured using validated LC-MS/MS methods.[3]

[4]

Data Analysis: Pharmacokinetic parameters, including AUC and Cmax, are calculated for

each probe substrate with and without co-administration of osilodrostat. The geometric mean

ratios of these parameters and their 90% confidence intervals are determined to assess the

magnitude of the drug-drug interaction.[3][4]
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Osilodrostat is a highly potent inhibitor of the steroidogenic enzymes CYP11B1 and CYP11B2,

consistent with its therapeutic mechanism of action in reducing cortisol and aldosterone levels.

[2] Its inhibitory activity against other steroidogenic CYPs, such as CYP11A1, CYP17A1, and

CYP21A2, is significantly weaker, demonstrating its selectivity within this enzyme family.[2]

In terms of drug-metabolizing CYPs, in vivo studies classify osilodrostat as a moderate inhibitor

of CYP1A2 and CYP2C19, and a weak inhibitor of CYP2D6 and CYP3A4/5.[3][4] The in vitro

IC50 values are in the micromolar range, which is substantially higher than the nanomolar IC50

values observed for its primary targets, CYP11B1 and CYP11B2.[2] This notable difference in

potency underscores the targeted nature of osilodrostat. However, the demonstrated

interactions with drug-metabolizing CYPs necessitate careful consideration of potential drug-

drug interactions when osilodrostat is co-administered with medications that are substrates for

these enzymes. This is particularly relevant for patients with Cushing's disease who often have

multiple comorbidities requiring polypharmacy. Researchers and clinicians should remain

vigilant for potential adverse effects arising from altered pharmacokinetics of concomitant

medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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